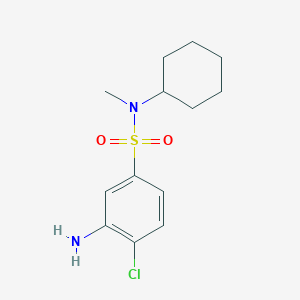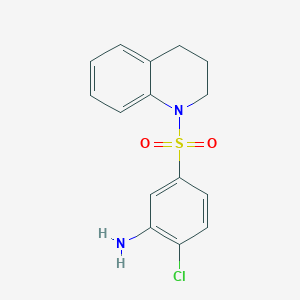
1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine
Overview
Description
1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring
Mechanism of Action
Target of Action
Similar compounds, such as triazoles, have been found to interact with a variety of enzymes and receptors in the biological system . These interactions contribute to their diverse biological activities .
Mode of Action
It can be inferred that the compound likely interacts with its targets in a manner similar to other triazole compounds . Triazoles are capable of binding in the biological system with a variety of enzymes and receptors, which leads to various biological activities .
Biochemical Pathways
Similar compounds have shown various types of biological activity, including antifungal, sedative-hypnotic, anti-inflammatory, and antiproliferative effects . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 12217 suggests that it may have favorable ADME properties, as smaller molecules are generally better absorbed and distributed throughout the body.
Result of Action
Similar compounds have shown promising characteristics in relation to the vaccinia virus . This suggests that the compound may have antiviral activity.
Action Environment
Similar compounds have shown stability under various conditions , suggesting that the compound may also be stable under a range of environmental conditions.
Biochemical Analysis
Biochemical Properties
1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aliphatic amines and benzyl amines . These interactions are crucial as they can influence the compound’s behavior in biological systems. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which can affect the compound’s stability and reactivity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the hydroxyl radicals reaction, which plays a role in oxidative stress within cells . This can lead to changes in gene expression and metabolic flux, ultimately affecting cellular health and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s structure allows it to fit into the active sites of certain enzymes, thereby inhibiting or enhancing their activity. This can lead to changes in gene expression and cellular metabolism, as the compound modulates the activity of key enzymes involved in these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it has a half-life of approximately 0.267 days when exposed to hydroxyl radicals . This indicates that the compound can degrade relatively quickly, which can influence its long-term effects on cellular function. In vitro and in vivo studies have also observed that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can become toxic and cause adverse effects. For instance, high doses of the compound have been associated with acute toxicity and chronic effects on cellular health . These threshold effects are important for determining safe and effective dosages for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound has been shown to interact with aliphatic amines and benzyl amines, which are involved in its metabolic processing . These interactions can affect metabolic flux and the levels of metabolites within cells, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within cells can also be influenced by these interactions. For instance, the compound’s interaction with aliphatic amines and benzyl amines can affect its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context. For example, its interaction with aliphatic amines and benzyl amines can influence its localization to specific subcellular regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-4-carboxylic acid hydrazide with acetic anhydride to form the oxadiazole ring. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxadiazole derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the oxadiazole ring.
3-Bromoimidazo[1,2-a]pyridine: Contains a pyridine ring but differs in the fused heterocyclic system.
6-(Phenoxymethyl)-3-(pyridin-4-yl)-[1,2,4]triazolo[1,3,4]-substituted thiadiazole: Similar in having a pyridine ring but with different fused heterocyclic rings
Uniqueness
1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine is unique due to the presence of both pyridine and oxadiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6(10)9-12-8(13-14-9)7-2-4-11-5-3-7/h2-6H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJJFECXVDIPCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1322969.png)


